molecular formula C13H25IO2 B1196405 ethyl 11-iodoundecanoate CAS No. 53821-20-8

ethyl 11-iodoundecanoate

Cat. No.: B1196405
CAS No.: 53821-20-8
M. Wt: 340.24 g/mol
InChI Key: MSUXYGAHHGIEFE-UHFFFAOYSA-N
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Description

Ethyl 11-iodoundecanoate: is an organic compound with the molecular formula C13H25IO2 . It is an ester derived from undecanoic acid, where the hydrogen atom at the 11th position is replaced by an iodine atom, and the carboxyl group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 11-iodoundecanoate can be synthesized through several methods. One common approach involves the reaction of undecanoic acid with iodine and a suitable esterifying agent, such as ethanol, under controlled conditions. Another method involves the use of Grignard reagents and organocopper(I) ate complexes. For instance, the reaction of undec-10-enylmagnesium chloride with methylcopper(I) generates a mixed copper(I) ate complex, which then reacts with this compound to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 11-iodoundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 11-iodoundecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 11-iodoundecanoate involves its ability to undergo various chemical transformations due to the presence of the iodine atom. The iodine atom can participate in electrophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the ester functional group allows for hydrolysis and other reactions that can modify the compound’s structure and properties .

Comparison with Similar Compounds

  • Ethyl 10-iododecanoate
  • Ethyl 12-iodododecanoate
  • Methyl 11-iodoundecanoate

Comparison: this compound is unique due to the position of the iodine atom on the 11th carbon, which influences its reactivity and the types of reactions it can undergo. Compared to ethyl 10-iododecanoate and ethyl 12-iodododecanoate, the position of the iodine atom affects the compound’s steric and electronic properties, leading to differences in reactivity and applications. Mthis compound, on the other hand, differs in the ester group, which can influence its solubility and reactivity in certain reactions .

Properties

CAS No.

53821-20-8

Molecular Formula

C13H25IO2

Molecular Weight

340.24 g/mol

IUPAC Name

ethyl 11-iodoundecanoate

InChI

InChI=1S/C13H25IO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3

InChI Key

MSUXYGAHHGIEFE-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCCCCI

Canonical SMILES

CCOC(=O)CCCCCCCCCCI

53821-20-8

Synonyms

ethyl-11-iodoundecanoate

Origin of Product

United States

Synthesis routes and methods

Procedure details

11-Iodo-undecanoic acid ethyl ester was synthesized according to Bergbreiter, J. Org. Chem., 40/6 (1975) 779. Briefly, 246.6 g 11-Iodo undecanoic acid, 440 ml dry ethanol, 440 ml dry toluol and 5 ml H2SO4 (98%) were combined. The mixture was distilled whereby about 400 ml aceotrope was removed at 75° C. or 76° C., respectively. Then 15 g K2CO3 was added and after 5 min the mixtures was filtered and finally distilled at a bath temperature of 115° C. The resulting brown oil was purified by filtration through a frit filled with silica gel (eluent: acetic acid ethyl ester/petrol ether 1:7). The final product was characterized by 1H-NMR and thin layer chromatography.
Quantity
246.6 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
440 mL
Type
solvent
Reaction Step Four

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